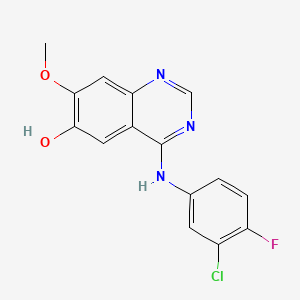

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol

Descripción general

Descripción

FAAH-IN-2, también conocido como O-Desmorfolinopropil Gefitinib, es un potente inhibidor de la hidrolasa de amida de ácido graso (FAAH). FAAH es una enzima responsable de la hidrólisis de los cannabinoides endógenos, como la anandamida, que desempeñan un papel crucial en varios procesos fisiológicos. Al inhibir la FAAH, FAAH-IN-2 aumenta los niveles de estos cannabinoides, modulando así sus efectos en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de FAAH-IN-2 implica múltiples pasos, comenzando desde los precursores adecuados. Los pasos clave incluyen:

Formación de la estructura principal: Esto implica la reacción de 4-cloro-6,7-dimetoxiquinazolina con 3-cloropropilamina para formar el intermedio.

Reacción de sustitución: El intermedio se somete a una reacción de sustitución con 4-fluoroanilina para producir el producto final, FAAH-IN-2.

Métodos de producción industrial: La producción industrial de FAAH-IN-2 sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El proceso implica:

Procesamiento por lotes: Se utilizan reactores a gran escala para llevar a cabo las reacciones en condiciones controladas de temperatura y presión.

Purificación: El producto se purifica utilizando técnicas como la cristalización, la filtración y la cromatografía para garantizar una alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: FAAH-IN-2 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como grupos cloro y fluoro.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se utilizan comúnmente reactivos como 4-fluoroanilina y 3-cloropropilamina.

Condiciones de reacción: Estas reacciones se llevan a cabo típicamente en presencia de una base como hidróxido de sodio o carbonato de potasio, bajo condiciones de reflujo.

Productos principales: El principal producto formado a partir de estas reacciones es el propio FAAH-IN-2, con alta especificidad y rendimiento.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

- FAAH-IN-2 is primarily recognized for its role as a potent inhibitor of fatty acid amide hydrolase, an enzyme responsible for the degradation of endocannabinoids. By inhibiting this enzyme, the compound enhances the levels of endocannabinoids, which can have various therapeutic effects, including analgesic and anti-inflammatory properties .

- Potential in Pain Management

- Neuroprotective Effects

Table 1: Summary of Research Findings on FAAH-IN-2

Mecanismo De Acción

FAAH-IN-2 ejerce sus efectos inhibiendo la enzima hidrolasa de amida de ácido graso (FAAH). Esta inhibición evita la hidrólisis de los endocannabinoides, lo que lleva a un aumento de los niveles de estos compuestos en el cuerpo. Los niveles elevados de endocannabinoides interactúan con los receptores cannabinoides (CB1 y CB2) y otros receptores como GPR55, receptores activados por proliferadores de peroxisomas (PPAR) y receptores vaniloideos (TRPV1), modulando varios procesos fisiológicos .

Comparación Con Compuestos Similares

FAAH-IN-2 es único debido a su alta potencia y selectividad como inhibidor de la FAAH. Compuestos similares incluyen:

URB597: Otro potente inhibidor de la FAAH con aplicaciones similares en investigación y medicina.

PF-04457845: Conocido por su alta selectividad y eficacia en la inhibición de la FAAH.

BIA 10-2474: Un inhibidor de la FAAH estructuralmente distinto con propiedades inhibitorias similares

FAAH-IN-2 destaca por su estructura molecular específica, que permite una inhibición eficaz de la FAAH con efectos mínimos fuera del objetivo.

Actividad Biológica

4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol, also known as O-desmorpholinopropyl gefitinib, is a compound that has garnered attention due to its potential as an anticancer agent, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C15H11ClFN3O2

- Molecular Weight : 319.72 g/mol

- CAS Number : 184475-71-6

- Appearance : White to light yellow powder

- Purity : Minimum 98.0% (HPLC)

The primary mechanism of action for this compound is its role as an EGFR tyrosine kinase inhibitor. By binding to the ATP-binding site of the EGFR, it prevents phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Anticancer Efficacy

Several studies have evaluated the anticancer efficacy of this compound:

- In Vitro Studies :

- In Vivo Studies :

- Case Studies :

Comparative Analysis with Other EGFR Inhibitors

| Compound Name | Mechanism | Potency (IC50) | Clinical Use |

|---|---|---|---|

| Gefitinib | EGFR TK Inhibitor | ~1 µM | NSCLC |

| Erlotinib | EGFR TK Inhibitor | ~10 nM | NSCLC |

| This compound | EGFR TK Inhibitor | ~2 µM | Investigational |

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits significant anticancer activity, it also presents potential side effects typical of EGFR inhibitors, including skin rash and gastrointestinal disturbances. Long-term studies are necessary to fully elucidate its safety profile .

Propiedades

IUPAC Name |

4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O2/c1-22-14-6-12-9(5-13(14)21)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7,21H,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVTVCRXFMLUIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440527 | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-71-6 | |

| Record name | M-295820 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-295820 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V26QDI5C8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.